molecular formula C16H24BNO2 B13990909 3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Cat. No.: B13990909
M. Wt: 273.2 g/mol
InChI Key: CQZMCESIBAOEDE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborolane ring attached to an indoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the formation of the dioxaborolane ring followed by its attachment to the indoline core. One common method involves the reaction of 3,3-dimethylindoline with pinacolborane under catalytic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the dioxaborolane ring to other boron-containing functional groups.

    Substitution: The compound can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates or boranes. Substitution reactions can result in a variety of functionalized indoline derivatives.

Scientific Research Applications

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves its interaction with molecular targets through its boron-containing functional groups. The dioxaborolane ring can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with a phenyl group instead of an indoline core.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of an indoline core.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring instead of an indoline core

Uniqueness

3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to its indoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel organic molecules and in the development of advanced materials with specific properties.

Properties

Molecular Formula

C16H24BNO2

Molecular Weight

273.2 g/mol

IUPAC Name

3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroindole

InChI

InChI=1S/C16H24BNO2/c1-14(2)10-18-13-8-7-11(9-12(13)14)17-19-15(3,4)16(5,6)20-17/h7-9,18H,10H2,1-6H3

InChI Key

CQZMCESIBAOEDE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3(C)C

Origin of Product

United States

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